12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one
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Overview
Description
12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Androgen Response Modulation
7alpha,11beta-Dimethyl-19-nortestosterone, a compound structurally related to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one, has been identified as a potent and selective androgen response modulator. It possesses enhanced properties such as improved androgen receptor binding, androgenic activity, and an increased anabolic:androgenic ratio compared to its monomethyl homologs. This suggests potential applications in modulating androgen response for therapeutic purposes (Cook & Kepler, 2005).
Anabolic Activity of Fluorosteroids
A study synthesized various 9alpha-fluorosteroids, including compounds structurally similar to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one. The synthesized compounds displayed varying levels of anabolic activity, with some demonstrating higher anabolic activity than others. This indicates the potential use of structurally related fluorosteroids in developing anabolic agents (Reyes-Moreno et al., 2009).
Microbial Transformation and Synthesis
Microbial transformation presents a method for synthesizing and modifying steroid compounds. Studies involving the microbial transformation of steroids similar to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one yielded various hydroxylated metabolites. These transformations provide insights into biosynthetic pathways and potential applications in producing novel steroid derivatives with desired properties (Lobastova et al., 2009; Xiong et al., 2006).
Estrogen Receptor Imaging
Derivatives of fluorinated estrogens, such as 4F-M[(18)F]FES, have been developed for positron emission tomography (PET) imaging of estrogen receptor densities in breast cancer patients. The synthesis and application of these compounds in medical imaging demonstrate the potential of structurally related compounds, like 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one, in diagnostic imaging and possibly in the treatment of estrogen receptor-positive cancers (Ahmed et al., 2007).
properties
CAS RN |
1649-21-4 |
---|---|
Product Name |
12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one |
Molecular Formula |
C19H25FO3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H25FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h7-9,12-17,22-23H,3-6H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
SWCGYQXTFNYYSV-HPLVRFQDSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Canonical SMILES |
CC12C=CC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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